2-Methoxy-5-(trifluoromethyl)aniline hydrochloride

Vue d'ensemble

Description

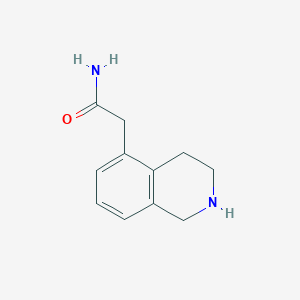

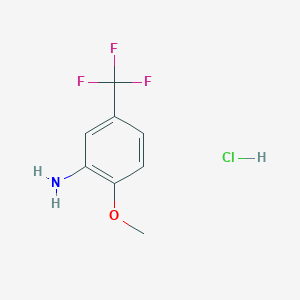

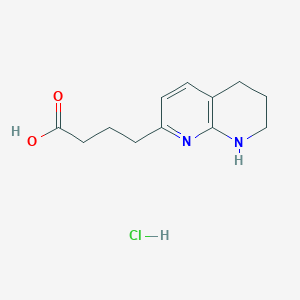

“2-Methoxy-5-(trifluoromethyl)aniline hydrochloride” is a chemical compound with the CAS Number: 254435-23-9 . It is a solid substance that is stored in a refrigerator . It has a molecular weight of 227.61 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 227.61 . It is stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Metabolic Pathways and Toxicity Studies

Metabolic Pathway Analysis in Rats

In vivo metabolism of psychoactive phenethylamine derivatives has been studied in rats. Metabolites were identified after administering the compounds, highlighting the metabolic pathways involved, including deamination leading to aldehyde metabolites, subsequent reduction or oxidation to alcohol and carboxylic acid metabolites, and other pathways leading to acetylated amino group metabolites (Kanamori et al., 2002).

Urinary Metabolites and Enzyme Hydrolysis

The urinary excretion profile and metabolites of 2-trifluoromethyl aniline and its acetanilide were determined using enzyme hydrolysis, indicating major routes of metabolism including N-conjugation (glucuronidation) and ring-hydroxylation followed by sulphation (Tugnait et al., 2003).

Genotoxicity and Carcinogenicity in Rats

A study focused on the genotoxic potential of aniline and its metabolites, relevant to the carcinogenic activity observed in rats. The study explored if aniline itself or its metabolites contribute to gene mutations, DNA damage, or chromosomal damage, which could explain spleen tumors in rats (Bomhard & Herbold, 2005).

Selective Induction of Enzymes in Rat Liver

Research has shown that compounds like 2-methoxy-4-nitroaniline selectively induce cytochrome P450IA2 (CYP1A2) in rat liver, highlighting its role in influencing liver enzymes related to drug metabolism (Degawa et al., 1995).

Impact on Drug-Metabolizing Enzymes in Rat Liver

A study on 1-(m-chlorophenyl)-3-N,N-dimethyl-carbamoyl-5-methoxypyrazole (PZ-177) examined its effects on rat liver, comparing its impact on liver weight, drug-metabolizing enzyme activity, and other parameters with known inducers like phenobarbital (Morikawa et al., 1976).

Cardiac Electrophysiologic Actions in Dogs

The study investigated the electrophysiologic effects of certain hydrochloride compounds on the heart in anesthetized dogs, providing insights into potential applications for treating cardiac arrhythmias (Gibała et al., 1987).

Nephrotoxicity of Aniline and Derivatives

Research on the nephrotoxic potential of aniline and its chlorophenyl derivatives in Fischer 344 rats provided insights into the effects of these compounds on renal function, highlighting the importance of chlorine substitution on aniline's nephrotoxic potential (Rankin et al., 1986).

Investigation of Dichloroaniline Isomers' Nephrotoxicity

A comprehensive study on the nephrotoxic potential of dichloroaniline (DCA) isomers highlighted their impact on renal function and morphology, pointing towards the significance of specific isomers in inducing nephrotoxicity (Lo et al., 1990).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

2-Methoxy-5-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group. This inhibition can result in decreased metabolism of certain substrates and accumulation of toxic metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can affect cellular function. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body. These factors influence the localization and accumulation of the compound in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it can be directed to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound within specific organelles can influence its interactions with biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

2-methoxy-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c1-13-7-3-2-5(4-6(7)12)8(9,10)11;/h2-4H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTQCFDXOLDZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)

![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)